molecular formula C18H28N4S B11045293 5,7-Dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine

5,7-Dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine

Cat. No.: B11045293
M. Wt: 332.5 g/mol
InChI Key: WTQHVAINPGHSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    5,7-Dimethyl-3-(10-undecenylsulfanyl)[1,2,4]triazolo[4,3-A]pyrimidine: is a heterocyclic compound with an intriguing structure.

  • It features a pyrimidine core fused with a triazolo ring, and a long alkyl chain (10-undecenylsulfanyl) attached at position 3.
  • The compound’s unique architecture makes it a promising candidate for various applications.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve peroxides or metal catalysts.

      Major Products: These reactions yield derivatives with modified substituents or functional groups.

  • Scientific Research Applications

  • Mechanism of Action

      Targets: The compound likely interacts with cellular proteins or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism within cells.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of pyrimidine and triazolo rings, along with the long alkyl chain, sets it apart.

      Similar Compounds: While I don’t have a specific list, related compounds may include other pyrimidine derivatives or triazolo-fused heterocycles.

    Properties

    Molecular Formula

    C18H28N4S

    Molecular Weight

    332.5 g/mol

    IUPAC Name

    5,7-dimethyl-3-undec-10-enylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine

    InChI

    InChI=1S/C18H28N4S/c1-4-5-6-7-8-9-10-11-12-13-23-18-21-20-17-19-15(2)14-16(3)22(17)18/h4,14H,1,5-13H2,2-3H3

    InChI Key

    WTQHVAINPGHSRP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC2=NN=C(N12)SCCCCCCCCCC=C)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.